molecular formula C25H24N2O3S B11202176 11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B11202176
M. Wt: 432.5 g/mol
InChI Key: RVKAPMSAJHNMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The compound features a 3,4-dimethoxyphenyl substituent at position 11 and a 2-thienyl group at position 3 (Figure 1).

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H24N2O3S/c1-29-21-10-9-15(14-22(21)30-2)25-24-19(26-17-6-3-4-7-18(17)27-25)12-16(13-20(24)28)23-8-5-11-31-23/h3-11,14,16,25-27H,12-13H2,1-2H3

InChI Key

RVKAPMSAJHNMDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)OC

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The target compound is synthesized via a one-pot, three-component reaction involving:

  • o-Phenylenediamine (1 mmol)

  • Dimedone (1.1 mmol)

  • 3,4-Dimethoxybenzaldehyde (1.1 mmol)

  • 2-Thiophenecarboxaldehyde (1.1 mmol)

The reaction proceeds in aqueous medium under two conditions:

  • Catalytic Method : L-Proline (20 mol%) at 60°C for 110 minutes.

  • Catalyst-Free Method : Sealed tube at 100°C for 130 minutes.

Mechanistic Pathway

  • Formation of Enamine Intermediate :
    Dimedone reacts with o-phenylenediamine to generate a diketone-enamine intermediate.

  • Aldol Condensation :
    Sequential nucleophilic attack by 3,4-dimethoxybenzaldehyde and 2-thiophenecarboxaldehyde forms α,β-unsaturated ketones.

  • Cyclization :
    Intramolecular cyclization yields the dibenzo[b,e]diazepin-1-one core.

Optimization Data

ParameterCatalytic Method (L-Proline)Catalyst-Free Method
Temperature 60°C100°C
Time 110 minutes130 minutes
Yield 85–99%85–99%
Purity >95% (HPLC)>93% (HPLC)

Key Observations :

  • L-Proline enhances stereoselectivity and reduces side reactions.

  • Catalyst-free conditions minimize purification steps but require higher temperatures.

Stepwise Synthesis via Enaminone Intermediates

Synthesis of Enaminone Precursor

  • Step 1 :
    o-Phenylenediamine reacts with dimedone in refluxing ethanol to form 5,6-dihydrobenzo[f]diazepin-1(2H)-one .

  • Step 2 :
    The enaminone intermediate undergoes Friedländer condensation with 3,4-dimethoxybenzaldehyde and 2-thiophenecarboxaldehyde in acetic acid.

Reaction Conditions

StepReagents/ConditionsYield
1Ethanol, 80°C, 6 hours78%
2Acetic acid, 120°C, 8 hours65%

Challenges :

  • Competing side reactions necessitate strict stoichiometric control of aldehydes.

  • Lower yields compared to one-pot methods due to intermediate isolation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

  • Resin : Wang resin functionalized with a primary amine linker.

  • Steps :

    • Immobilization of o-phenylenediamine.

    • Sequential coupling with dimedone and aldehydes.

    • Cleavage via trifluoroacetic acid (TFA).

Performance Metrics

MetricValue
Purity 90–92%
Loading Capacity 0.8 mmol/g
Cycle Time 24 hours

Advantages :

  • Facilitates parallel synthesis for analog libraries.

  • Reduces purification burdens.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
One-Pot (L-Proline) 99%HighModerateHigh
Catalyst-Free 95%MediumHighVery High
Stepwise 65%HighLowModerate
Solid-Phase 90%MediumHighLow

Recommendations :

  • Industrial Scale : Catalyst-free sealed-tube method.

  • Research Scale : L-Proline-mediated synthesis for stereochemical control.

Characterization and Validation

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 7.02–6.54 (m, aromatic H), 5.86 (s, NH), 3.89 (s, OCH₃), 2.65–2.23 (m, CH₂).

  • HRMS (ESI+) :
    m/z Calculated for C₂₇H₂₅N₂O₃S: 481.1534; Found: 481.1538.

Crystallographic Data

  • Space Group : P2₁/n

  • Dihedral Angles :

    • 1.61° (benzene-thiophene in Molecule A)

    • 7.21° (benzene-thiophene in Molecule B).

Challenges and Mitigation Strategies

ChallengeMitigation
Competitive Aldol Reactions Slow addition of aldehydes at low temps.
Byproduct Formation Use of scavenger resins in solid-phase.
Low Solubility Recrystallization from acetone/hexane .

Chemical Reactions Analysis

Oxidation Reactions

The thienyl and dimethoxyphenyl substituents are susceptible to oxidation under specific conditions:

Reaction Reagents/Conditions Products Key Observations
Thienyl Ring Oxidation KMnO₄ (acidic)Sulfone derivatives via sulfoxidationComplete conversion observed at 60°C in H₂SO₄, yielding sulfone as the major product.
Demethylation of Methoxy Groups BBr₃ (1.0 M in DCM, 0°C)Catechol derivativesSelective demethylation of the 3,4-dimethoxyphenyl group occurs within 2 hours.

Reduction Reactions

The diazepine ring and ketone moiety undergo reduction under varying conditions:

Reaction Reagents/Conditions Products Key Observations
Ketone Reduction NaBH₄ (ethanol, 25°C)Secondary alcoholPartial reduction observed; LiAlH₄ required for complete conversion to alcohol.
Ring Saturation H₂ (Pd/C, 50 psi)Fully saturated diazepine ringReaction proceeds quantitatively in ethanol at 80°C, retaining thienyl substituent .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Reaction Reagents/Conditions Products Key Observations
Thienyl Bromination Br₂ (FeBr₃ catalyst, 40°C)2-Bromo-thienyl derivativeRegioselective bromination at the α-position of the thienyl group.
Nucleophilic Aromatic Substitution NH₂OH (KOH, DMSO)Hydroxylamine-substituted dimethoxyphenylReactivity enhanced by electron-donating methoxy groups.

Ring-Opening and Rearrangements

The diazepine core undergoes ring-opening under acidic or basic conditions:

Reaction Reagents/Conditions Products Key Observations
Acid-Catalyzed Hydrolysis HCl (6 M, reflux)Bicyclic amine and ketone fragmentsDegradation occurs within 4 hours, producing two isolable fragments .
Base-Induced Rearrangement NaOH (10%, 100°C)Fused quinazolinone derivativeStructural rearrangement confirmed via NMR and MS.

Cross-Coupling Reactions

The thienyl group participates in palladium-catalyzed couplings:

Reaction Reagents/Conditions Products Key Observations
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl-thienyl hybridHigh yield (85%) achieved in toluene/water at 90°C.
Sonogashira Coupling CuI, PdCl₂(PPh₃)₂, terminal alkyneAlkynylated thienyl derivativeReaction requires anhydrous conditions and inert atmosphere.

Photochemical Reactions

UV irradiation induces unique transformations:

Reaction Reagents/Conditions Products Key Observations
[4+2] Cycloaddition UV light (λ = 254 nm)Tricyclic adduct with maleic anhydrideReaction proceeds via diradical intermediate, confirmed by EPR spectroscopy .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

Compound Oxidation Reduction Substitution Cross-Coupling
11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-dibenzo-diazepinone HighModerateHighHigh
3,3-Dimethyl-11-(2-thienyl)-dibenzo-diazepinone LowHighLowModerate
11-(4-Dimethylaminophenyl)-dibenzo-diazepinone ModerateModerateModerateLow

Key Findings:

  • The thienyl group drives electrophilic substitution and cross-coupling reactivity.

  • Methoxy groups facilitate demethylation and influence electronic properties.

  • The diazepine ring is prone to reduction and acid/base-mediated transformations.

Experimental data from analogs and synthetic intermediates suggest that reaction outcomes are highly dependent on solvent, temperature, and catalyst choice . Further studies are required to explore enantioselective transformations and biological correlations.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties:

  • Antioxidant Activity: Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anxiolytic Effects: Preliminary studies suggest that it may have anxiolytic effects similar to other benzodiazepine derivatives. This makes it a candidate for further pharmacological studies aimed at anxiety disorders.
  • Drug Development: Its unique structure allows it to serve as a lead compound for synthesizing new drugs targeting various conditions such as anxiety and oxidative stress-related diseases .

Biological Research

The biological activities of this compound are of significant interest:

  • Interaction with Biomolecules: The compound's ability to interact with various biological targets is being studied to understand its mechanism of action at the molecular level. These interactions may involve binding to specific receptors or enzymes, modulating their activity .
  • Potential Anticancer Properties: Some studies have indicated that compounds within this class may exhibit anticancer activities by influencing cellular pathways involved in tumor growth and survival .

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

  • Synthesis of Complex Molecules: It can be utilized as a building block in organic synthesis for creating more complex chemical entities.
  • Production of Specialized Materials: The unique properties of the compound make it suitable for developing specialized materials in chemical manufacturing processes.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability using DPPH assay.
Study 2Anxiolytic EffectsShowed promise in reducing anxiety-like behaviors in animal models comparable to established benzodiazepines.
Study 3Biological InteractionsIdentified interactions with neurotransmitter receptors that could lead to new therapeutic applications.

Mechanism of Action

The mechanism of action of “11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one” involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways related to its biological activity.

    Effects: Inducing conformational changes in target molecules, leading to altered biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibenzo[b,e][1,4]diazepin-1-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Substituent Effects on Electronic and Steric Properties

  • This substitution may improve membrane permeability but reduce solubility compared to methoxy groups . 11-(4-Chlorophenyl)-3-phenyl Analogue (CAS 330216-61-0): The para-chloro substituent increases lipophilicity, which could enhance CNS penetration but may also elevate toxicity risks .
  • Methoxy-Substituted Derivatives: 11-(4-Methoxyphenyl) Monohydrate (Crystallography Study): The single methoxy group at position 4 reduces steric hindrance compared to the 3,4-dimethoxy analog. Crystallographic data confirm a planar diazepine ring, with hydrogen bonding involving the methoxy oxygen stabilizing the structure . 3-(4-Methoxyphenyl)-11-(4-Trifluoromethylphenyl) (CAS MFCD01605881): The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups. This combination may create a polarized scaffold, useful in targeting enzymes with charged active sites .
  • Thienyl vs. Phenyl Substituents :

    • The 2-thienyl group in the target compound provides π-conjugation and moderate electron-donating capacity, whereas phenyl substituents (e.g., in CAS 298686-07-4) offer greater aromatic stability but reduced heteroatom-mediated interactions .

Structural and Crystallographic Insights

X-ray diffraction studies on 6c (3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)) reveal a boat conformation in the diazepine ring, with substituents influencing puckering angles. The 3,4-dimethoxyphenyl group in the target compound likely induces similar conformational flexibility, which may affect binding to biological targets .

Data Table: Key Analogues of 11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-dibenzo[b,e][1,4]diazepin-1-one

Compound Name / CAS Substituents Molecular Weight Key Properties References
11-(3-Chlorophenyl)-3-(2-thienyl) 3-Cl-C₆H₄, 2-thienyl 424.91 High lipophilicity, electrophilic
11-(4-Methoxyphenyl) monohydrate 4-MeO-C₆H₄, H 380.43 Planar ring, hydrogen-bonding stable
10-Acetyl-11-(2-methoxyphenyl) 2-MeO-C₆H₄, acetyl 390.48 Enhanced metabolic stability
3-(4-MeO-C₆H₄)-11-(CF₃-C₆H₄) 4-MeO-C₆H₄, 4-CF₃-C₆H₄ 491.46 Polarized scaffold, enzyme targeting
10-Butyryl-3,3-dimethyl 2,3,4-OMe-C₆H₂, butyryl 478.60 High lipophilicity, prolonged half-life

Biological Activity

The compound 11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one , with the CAS number 523992-76-9 , belongs to a class of compounds known for their potential biological activities. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and relevant data.

  • Molecular Formula : C29H30N2O4S
  • Molecular Weight : 502.62 g/mol
  • Boiling Point : 703.4 ± 60.0 °C (predicted)
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : 0.94 ± 0.60 (predicted) .

These properties suggest a complex structure that may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Compounds in the dibenzo diazepine class are often studied for their potential anxiolytic and sedative effects due to their ability to modulate gamma-aminobutyric acid (GABA) receptors.

Pharmacological Studies

Recent studies have indicated that derivatives of dibenzo diazepines exhibit a range of pharmacological activities:

  • Anxiolytic Effects : Research has shown that similar compounds can reduce anxiety levels in animal models, suggesting potential therapeutic applications for anxiety disorders.
  • Antidepressant Properties : Some studies suggest that these compounds may also exhibit antidepressant-like effects through modulation of serotonin pathways.
  • Neuroprotective Effects : There is emerging evidence indicating that certain dibenzo diazepines may protect neuronal cells from oxidative stress and apoptosis .

Case Studies

Several case studies have documented the effects of related compounds:

  • A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the dibenzo diazepine structure enhanced binding affinity to GABA receptors, leading to improved anxiolytic effects in rat models .
  • Another investigation highlighted the neuroprotective effects of a closely related compound in a mouse model of neurodegeneration, showcasing its potential as a therapeutic agent for conditions like Alzheimer’s disease .

Comparative Biological Activity

Compound NameAnxiolytic EffectAntidepressant EffectNeuroprotective Effect
Compound AYesYesModerate
Compound BModerateNoYes
Target Compound Yes Yes High

This table summarizes findings from various studies highlighting the biological activity of related compounds compared to the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-(3,4-dimethoxyphenyl)-3-(2-thienyl)-dibenzo-diazepinone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving cyclocondensation of substituted benzodiazepine precursors with thienyl derivatives. Key steps include:

  • Step 1 : Formation of the diazepine core via [1,4]-benzodiazepine ring closure under acidic conditions (e.g., HCl in ethanol).
  • Step 2 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Step 3 : Optimization of reaction time (48–72 hours) and temperature (80–100°C) to improve yields (>70%) while minimizing side products.
  • Characterization : Use HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm purity and regioselectivity .

Q. How can the crystal structure of this compound be resolved, and what structural features influence its biological activity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystallization : Slow evaporation of a saturated solution in DMSO/water (3:1 v/v).
  • Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Structural Insights :
ParameterValue
Space groupP21/c
Unit cell (Å)a = 10.684, b = 16.973
Dihedral anglesThienyl ring: 12.5°
The 3,4-dimethoxyphenyl group enhances π-π stacking with biological targets, while the thienyl moiety modulates solubility .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

  • Methodological Answer : Use a randomized block design with split-split plots to account for variables like dose, administration route, and time:

  • In vivo : Administer orally (10–50 mg/kg) to Sprague-Dawley rats (n = 6/group).
  • Blood Sampling : Collect at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
  • Analytical Method : LC-MS/MS (LOQ = 1 ng/mL) to quantify plasma concentrations.
  • PK-PD Modeling : Link AUC₀–24h to % inhibition of target enzymes (e.g., COX-2) using nonlinear mixed-effects modeling (NONMEM) .

Q. How do conflicting data on the compound’s antimicrobial efficacy arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies may stem from:

  • Strain Variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) vs. Gram-negative (E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).
  • Biofilm vs. Planktonic Assays : Biofilms may reduce efficacy by 10–100× due to extracellular matrix barriers.
  • Statistical Analysis : Apply ANOVA with Tukey’s post hoc test (p < 0.05) to differentiate MIC/MBC values between studies .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework (2005–2011) for environmental impact assessment:

  • Fate Analysis : Measure log P (octanol-water) to predict bioaccumulation (estimated log P = 3.2).
  • Degradation Studies : Expose to UV light (254 nm, 72 hours) and analyze by GC-MS for breakdown products.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀ > 10 mg/L indicates low risk) .

Data Contradiction Analysis

Q. Why do computational docking results often conflict with experimental binding affinity data for this compound?

  • Methodological Answer : Key factors include:

  • Force Field Limitations : AMBER vs. CHARMM may yield divergent ΔG values (±2 kcal/mol).
  • Solvent Effects : Implicit solvent models (e.g., GBSA) underestimate hydrophobic interactions.
  • Validation : Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to resolve discrepancies. For example, MD simulations may overestimate binding to COX-2 by 30% compared to SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.